tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione
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Overview
Description
Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is a heterocyclic compound that features a fused ring system containing both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of imidazole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding imidazole or pyrazine derivatives, while reduction may produce partially or fully reduced analogs .
Scientific Research Applications
Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs for treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroimidazo[1,2-a]pyrazine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Pyridazinone derivatives: Compounds featuring a pyridazinone ring fused with an imidazole or pyrazine ring, often investigated for their biological activities.
Uniqueness
Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-5-4-3-7-1-2-9(4)6(11)8-5/h4,7H,1-3H2,(H,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCGVLJIQWUCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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